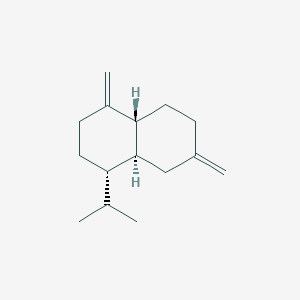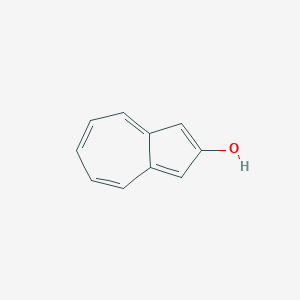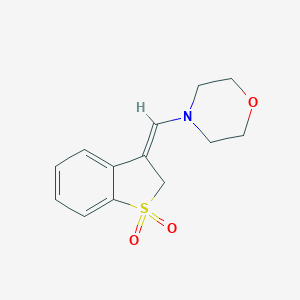
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been evaluated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
Mechanism Of Action
The mechanism of action of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also modulate the activity of neurotransmitters in the brain, leading to potential therapeutic effects for neurological disorders.
Biochemical And Physiological Effects
Studies have shown that ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also modulate the activity of neurotransmitters in the brain, leading to potential therapeutic effects for neurological disorders. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, neuroprotective, antioxidant, and anti-inflammatory properties, which may be beneficial for a range of conditions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to investigate the mechanism of action and efficacy of this compound in these conditions. Additionally, there is a need for more research on the safety and toxicity of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide, particularly in animal models. Finally, there is a need for the development of more efficient synthesis methods for this compound, which could improve its yield and purity.
Synthesis Methods
The synthesis of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide involves the reaction of 2-chloro-1-benzothiophene with morpholine in the presence of a base and a catalyst. The resulting product is then oxidized using hydrogen peroxide to obtain the final compound. The yield of the reaction is typically around 60-70%, and the purity can be improved through recrystallization.
properties
CAS RN |
16958-11-5 |
|---|---|
Product Name |
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+ |
InChI Key |
MMOKULXFFZJXIR-PKNBQFBNSA-N |
Isomeric SMILES |
C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23 |
SMILES |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
Canonical SMILES |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
synonyms |
2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



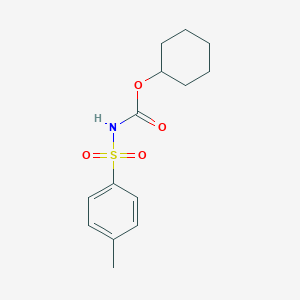
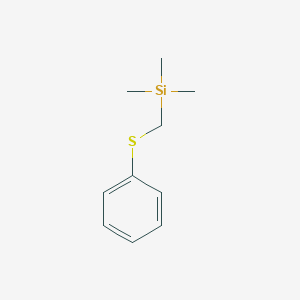

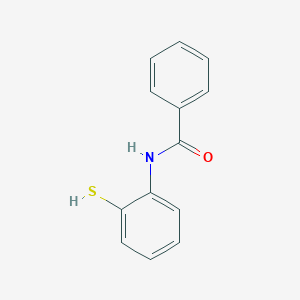
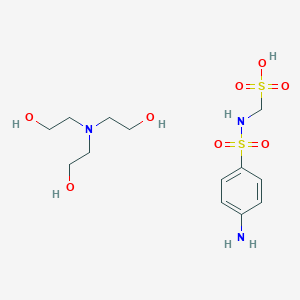
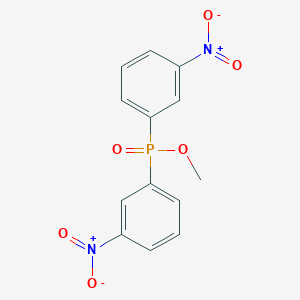
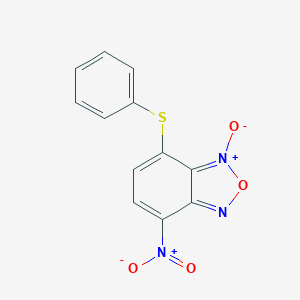


![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
